![molecular formula C8H14Cl2N2S B2456761 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine dihydrochloride CAS No. 1255717-68-0](/img/structure/B2456761.png)
2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine dihydrochloride
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Description
“2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1255717-68-0. It has a molecular weight of 241.18 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for the compound is1S/C8H12N2S.2ClH/c1-5-10-8-6 (9)3-2-4-7 (8)11-5;;/h6H,2-4,9H2,1H3;2*1H
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 241.18 .Scientific Research Applications
- Antithrombotic Agents : Researchers have explored derivatives of this compound as potential antithrombotic agents. Specifically, it has been used in the synthesis of N-(2-acylamino-benzyl or 2-acylamino-heterocyclyl-methyl)thiazole-2-carboxamide derivatives, which exhibit anti-thrombotic properties .
- Cancer Research : While not directly related to this compound, cancer cell lines (such as Jurkat, A549, and K562) have been cultured using media containing l-glutamine, a common component in cell culture media . Researchers may explore the effects of various compounds, including 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine dihydrochloride, on these cell lines.
Medicinal Chemistry and Drug Development
Biological Studies and Cell Culture
properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S.2ClH/c1-5-10-8-6(9)3-2-4-7(8)11-5;;/h6H,2-4,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTVADPUASOBGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)CCCC2N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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